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Compound of Interest

Compound Name: 42-(2-Tetrazolyl)rapamycin

Cat. No.: B8082571 Get Quote

A deep dive into the selectivity of the potent mTOR inhibitor, 42-(2-Tetrazolyl)rapamycin, also

known as torkinib (PP242), reveals a nuanced off-target profile when compared with other

mTOR inhibitors. This guide provides a comprehensive comparison with supporting

experimental data and detailed protocols for researchers, scientists, and drug development

professionals to objectively assess its performance against alternative compounds such as

Torin1, AZD8055, and the archetypal mTOR inhibitor, rapamycin.

42-(2-Tetrazolyl)rapamycin is a selective, ATP-competitive inhibitor of the mechanistic target

of rapamycin (mTOR), a crucial kinase that regulates cell growth, proliferation, and survival.[1]

Unlike the allosteric inhibitor rapamycin, which primarily targets the mTORC1 complex, torkinib

inhibits both mTORC1 and mTORC2 complexes with IC50 values of 30 nM and 58 nM,

respectively.[2] This dual inhibition offers a more complete blockade of mTOR signaling, which

is often dysregulated in various cancers. However, as with all kinase inhibitors, understanding

the off-target effects is paramount for predicting potential therapeutic windows and anticipating

adverse effects.

Comparative Off-Target Analysis
The selectivity of torkinib and other mTOR inhibitors has been evaluated against a broad range

of kinases. The following tables summarize the quantitative data, presenting a clear

comparison of their off-target profiles.
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Kinase
Torkinib
(PP242) IC50
(nM)

Torin1 IC50
(nM)

AZD8055 IC50
(nM)

Rapamycin

mTOR 8[2] 3[3] 0.8[4]

Allosteric

Inhibitor of

mTORC1[5]

DNA-PK 410[2] 1000[6]

>1000-fold

selective over

PI3K-like

kinases[4]

Not a direct

kinase inhibitor

ATM - 600[6]

>1000-fold

selective over

PI3K-like

kinases[4]

Not a direct

kinase inhibitor

PI3Kα 2000[2] 1800[6]
>1000-fold

selective[7]

Not a direct

kinase inhibitor

PI3Kβ 2200[2] -
>1000-fold

selective[7]

Not a direct

kinase inhibitor

PI3Kγ 1300[2] -
>1000-fold

selective[7]

Not a direct

kinase inhibitor

PI3Kδ 100[2] -
>1000-fold

selective[7]

Not a direct

kinase inhibitor

Ret
>90% inhibition

at 800 nM[2]
-

Inactive against

260 kinases at

10 µM[4]

Not a direct

kinase inhibitor

PKCα 49[8] -

Inactive against

260 kinases at

10 µM[4]

Not a direct

kinase inhibitor

PKCβII
>75% inhibition

at 800 nM[2]
-

Inactive against

260 kinases at

10 µM[4]

Not a direct

kinase inhibitor
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JAK2 (V617F)
>75% inhibition

at 800 nM[2]
-

Inactive against

260 kinases at

10 µM[4]

Not a direct

kinase inhibitor

Table 1: Comparative IC50 Values of mTOR Inhibitors Against On-Target and Key Off-Target

Kinases. This table highlights the potent on-target activity of torkinib, Torin1, and AZD8055

against mTOR. While demonstrating selectivity against the PI3K family, torkinib shows some

inhibitory activity against other kinases like Ret, PKCα, and JAK2 at higher concentrations.

AZD8055 exhibits a remarkably clean off-target profile in the presented data. Rapamycin's

mechanism as an allosteric inhibitor of mTORC1 distinguishes it from the ATP-competitive

inhibitors.

Kinome-Wide Selectivity Profiling
Broader screening against a large panel of kinases provides a more comprehensive view of

selectivity.

Compound
Screening
Concentration

Number of Kinases
Screened

Notable Off-Targets
(% Inhibition or
Binding)

Torkinib (PP242) 10 µM 219

Ret (>90%), PKCα

(>75%), PKCβII

(>75%), JAK2

(V617F) (>75%)[2]

Torin1 10 µM 442 ATM, ATR, DNA-PK[9]

AZD8055 10 µM 260
No significant activity

reported[4]

Rapamycin N/A -

Primarily targets

mTORC1; chronic

treatment can

indirectly inhibit

mTORC2 assembly

and signaling[10][11]
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Table 2: Summary of Kinome-Wide Selectivity Screening. This table provides a broader

perspective on the off-target profiles. Torkinib (PP242) demonstrates a relatively selective

profile, with significant inhibition of a few kinases at a high concentration. Torin1 also shows

high selectivity, with its main off-targets being other members of the PI3K-like kinase (PIKK)

family. AZD8055 stands out for its exceptional selectivity across a large kinase panel.

Rapamycin's off-target effects are primarily linked to the indirect inhibition of mTORC2 signaling

over time, rather than direct kinase inhibition.

Experimental Protocols
To ensure the reproducibility and accurate interpretation of off-target analysis data, detailed

experimental protocols are essential.

In Vitro Kinase Profiling: ADP-Glo™ Kinase Assay
This protocol outlines a common method for measuring the inhibitory activity of a compound

against a purified kinase.

1. Reagent Preparation:

Kinase Buffer: Prepare a suitable kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM

MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20).

ATP Solution: Prepare a stock solution of ATP in kinase buffer. The final concentration in the

assay should be at or near the Km for the specific kinase.

Kinase and Substrate: Dilute the purified kinase and its specific substrate to their optimal

concentrations in kinase buffer.

Test Compound: Prepare a serial dilution of 42-(2-Tetrazolyl)rapamycin or other test

compounds in DMSO, followed by a further dilution in kinase buffer to the desired final

concentrations. The final DMSO concentration should be kept low (e.g., <1%).

ADP-Glo™ Reagents: Reconstitute the ADP-Glo™ Reagent and Kinase Detection Reagent

according to the manufacturer's instructions (Promega).[12][13][14]

2. Kinase Reaction:
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Add 2.5 µL of the test compound or vehicle (DMSO) to the wells of a 384-well plate.

Add 2.5 µL of the kinase/substrate mixture to each well to initiate the reaction.

Incubate the plate at room temperature for the desired reaction time (e.g., 60 minutes).

3. ADP Detection:

Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the

remaining ATP.[14]

Incubate the plate at room temperature for 40 minutes.[14]

Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a

luminescent signal.[14]

Incubate the plate at room temperature for 30-60 minutes.[14]

4. Data Analysis:

Measure the luminescence using a plate reader.

Calculate the percentage of kinase activity inhibition for each compound concentration

relative to the vehicle control.

Determine the IC50 value by fitting the data to a dose-response curve using appropriate

software (e.g., GraphPad Prism).

Cellular Target Engagement: Cellular Thermal Shift
Assay (CETSA)
CETSA is a powerful method to confirm that a compound engages its target protein within a

cellular context.

1. Cell Treatment:

Culture cells to 80-90% confluency.
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Treat the cells with various concentrations of 42-(2-Tetrazolyl)rapamycin or a vehicle

control (DMSO) for a specific duration (e.g., 1-2 hours) at 37°C.

2. Heat Challenge:

Harvest the cells and wash them with PBS.

Resuspend the cells in PBS containing protease inhibitors.

Aliquot the cell suspension into PCR tubes.

Heat the samples to a range of temperatures (e.g., 40°C to 70°C) for 3 minutes using a

thermal cycler, followed by cooling to room temperature for 3 minutes.[15]

3. Cell Lysis and Fractionation:

Lyse the cells by three freeze-thaw cycles (e.g., liquid nitrogen and a 37°C water bath) or by

adding a lysis buffer.[15]

Separate the soluble fraction (containing non-denatured proteins) from the aggregated

proteins by centrifugation at high speed (e.g., 20,000 x g for 20 minutes at 4°C).[15]

4. Protein Analysis by Western Blot:

Determine the protein concentration of the soluble fraction.

Denature the protein samples by adding Laemmli buffer and boiling.

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

Block the membrane and probe with a primary antibody specific to the target kinase (e.g.,

mTOR).

Incubate with an appropriate HRP-conjugated secondary antibody.

Detect the protein bands using a chemiluminescent substrate and an imaging system.[15]

Quantify the band intensities and normalize them to a loading control (e.g., β-actin).
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5. Data Analysis:

Plot the normalized band intensity of the target protein as a function of temperature for both

the vehicle- and compound-treated samples.

A shift in the melting curve to a higher temperature in the presence of the compound

indicates target engagement.

Visualizing Pathways and Processes
Diagrams are provided to illustrate the relevant signaling pathways and experimental

workflows.
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Figure 1: PI3K/AKT/mTOR signaling pathway with points of inhibition.
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Figure 2: Experimental workflow for off-target effects analysis.

In conclusion, 42-(2-Tetrazolyl)rapamycin (torkinib) is a potent and selective dual

mTORC1/mTORC2 inhibitor. While it demonstrates a favorable selectivity profile, particularly

against the PI3K family, it does exhibit some off-target activity at higher concentrations. In

comparison, compounds like AZD8055 show an even cleaner off-target profile in the available

screening data. The choice of an mTOR inhibitor for research or therapeutic development will
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ultimately depend on the specific context, balancing the desired on-target potency with the

potential consequences of off-target engagement. The data and protocols presented in this

guide are intended to facilitate an informed and objective comparison to aid in this critical

decision-making process.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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